6-Amino-4-bromonicotinicacid
Description
Significance of Substituted Pyridine (B92270) Carboxylic Acids in Chemical and Biological Sciences
Substituted pyridine carboxylic acids are a class of compounds with significant importance in both chemical and biological sciences. The pyridine ring, being aromatic and electron-deficient, can engage in π-π stacking and hydrogen bonding with biological macromolecules, enhancing binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a useful feature in enzyme inhibition. nih.gov This combination of properties makes them versatile scaffolds in drug discovery.
Pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Derivatives of pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have led to a wide array of therapeutic agents for conditions such as tuberculosis, cancer, diabetes, and cardiovascular diseases. dovepress.com For instance, nicotinic acid (a form of vitamin B3) and its derivatives have been used to manage high cholesterol levels. chemistryjournal.netresearchgate.net Furthermore, the tunability of the pyridine core allows for the development of compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai
Historical and Current Research Landscape of Halogenated and Aminated Nicotinic Acid Scaffolds
The modification of nicotinic acid with halogen and amino groups has been a fruitful area of research for developing new therapeutic agents. Halogenation, the introduction of a halogen atom, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Halogenated nicotinic acid derivatives have shown potential in protecting the heart from damage and have been used to synthesize novel drug delivery systems for the brain. guidechem.com The introduction of bromine, in particular, has been explored in various positions on the pyridine ring to create compounds with unique biological activities. ontosight.ai
Amination, the addition of an amino group, is another key strategy. The amino group can act as a hydrogen bond donor and a base, influencing how the molecule interacts with biological targets. The synthesis of aminated nicotinic acid derivatives is an active area of research, with various methods being developed to introduce amino groups onto the pyridine ring. vulcanchem.comresearchgate.net The combination of halogenation and amination on the nicotinic acid scaffold offers a powerful approach to creating diverse chemical libraries for screening for new biological activities. This has led to the synthesis of various bromo-amino-nicotinic acid isomers, including the subject of this article.
Structural Characteristics and Chemical Importance of 6-Amino-4-bromonicotinic Acid
6-Amino-4-bromonicotinic acid is a specific isomer of a substituted nicotinic acid. Its structure features a pyridine ring with a carboxylic acid group at the 3-position, a bromine atom at the 4-position, and an amino group at the 6-position.
Table 1: Physicochemical Properties of 6-Amino-4-bromonicotinic Acid and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 6-Amino-4-bromonicotinic acid | 1205499-16-1 | C₆H₅BrN₂O₂ | 217.02 |
| 4-Amino-6-bromonicotinic acid | 1060811-30-4 | C₆H₅BrN₂O₂ | 217.02 chemscene.com |
| 6-Amino-5-bromonicotinic acid | 180340-69-6 | C₆H₅BrN₂O₂ | 217.02 sigmaaldrich.com |
| 2-Amino-6-bromonicotinic acid | 1196157-51-3 | C₆H₅BrN₂O₂ | 217.022 fluorochem.co.uk |
| 6-Bromonicotinic acid | 6311-35-9 | C₆H₄BrNO₂ | 202.01 guidechem.com |
The presence of both an electron-withdrawing bromine atom and an electron-donating amino group on the same nicotinic acid scaffold makes 6-Amino-4-bromonicotinic acid a unique building block in organic synthesis. These functional groups provide multiple reactive sites for further chemical modifications, allowing for the construction of more complex molecules. The bromine atom can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The amino group can be acylated, alkylated, or diazotized to introduce a variety of other functional groups. The carboxylic acid can be converted to esters, amides, or other acid derivatives. This chemical versatility makes 6-Amino-4-bromonicotinic acid a valuable intermediate for creating libraries of novel compounds for drug discovery and materials science research.
Research Gaps and Future Directions for 6-Amino-4-bromonicotinic Acid Investigation
While the broader class of substituted nicotinic acids has been extensively studied, specific isomers like 6-Amino-4-bromonicotinic acid remain relatively underexplored. A significant research gap exists in the comprehensive evaluation of its biological activity profile. Although the structural motifs present in the molecule suggest potential for various therapeutic applications, detailed studies on its effects on specific biological targets are lacking.
Future research should focus on several key areas. Firstly, a thorough investigation of its synthesis is warranted to develop more efficient and scalable methods. Secondly, a systematic exploration of its chemical reactivity will uncover new synthetic routes to novel derivatives. Finally, comprehensive biological screening of 6-Amino-4-bromonicotinic acid and its derivatives is crucial to identify potential lead compounds for drug development. Investigating its potential as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent could unveil new therapeutic opportunities. Furthermore, exploring its applications in materials science, for example, as a component in functional polymers or metal-organic frameworks, could open up new avenues of research.
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-amino-4-bromopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
NYRIXPPDVNRORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 4 Bromonicotinic Acid and Its Precursors
Strategies for Regioselective Bromination of Nicotinic Acid Systems
Achieving regioselective bromination of the pyridine (B92270) ring in nicotinic acid derivatives is a fundamental challenge due to the electronic nature of the heterocyclic system. Several strategies have been developed to control the position of bromination.
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring, guided by a directing metalating group (DMG). harvard.edubaranlab.org In the context of pyridine synthesis, a DMG can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile, such as a bromine source. harvard.edubaranlab.orgclockss.org
Common directing groups in pyridine chemistry include carboxamides, carbamates, and ethers. harvard.edubaranlab.org The choice of the organolithium reagent (e.g., n-BuLi, sec-BuLi, or t-BuLi) and additives like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency and regioselectivity of the metalation. baranlab.org For instance, the use of hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous in preventing nucleophilic addition to the pyridine ring, a common side reaction. clockss.org
Table 1: Examples of Directed Ortho-Metalation in Pyridine Systems
| Directing Group | Base/Solvent | Electrophile | Position of Functionalization | Reference |
| OCONEt₂ | sec-BuLi, TMEDA / THF | I₂ | Ortho to DMG | harvard.edu |
| Cl | TMPMgCl•LiCl / THF | Various | Ortho to DMG | harvard.edu |
| N-oxide | i-PrMgCl | Various | 2-position | thieme-connect.com |
This table provides illustrative examples of the DoM strategy and is not an exhaustive list.
The direct halogenation of nicotinic acid can be challenging to control. Converting the carboxylic acid to an ester derivative can modify the reactivity of the pyridine ring and facilitate more selective halogenation. google.comwikipedia.org The ester group can influence the electronic distribution within the ring, and the choice of halogenating agent and reaction conditions plays a crucial role in determining the outcome.
For example, the bromination of nicotinic acid esters can be achieved using various brominating agents. The reaction conditions, such as solvent and temperature, must be carefully controlled to favor the desired isomer and minimize the formation of byproducts. google.com
The selectivity of bromination reactions on nicotinic acid and its derivatives is highly dependent on the specific conditions employed. nih.govnih.gov Factors such as the choice of brominating agent, solvent, temperature, and the presence of catalysts or additives can all influence the regiochemical outcome. nih.govorganic-chemistry.orgresearchgate.net
Common brominating agents include N-bromosuccinimide (NBS), bromine (Br₂), and tetra-n-butylammonium tribromide (TBABr₃). organic-chemistry.orgreddit.com The reactivity and selectivity of these reagents can be modulated by the reaction medium. For instance, zeolites and clays (B1170129) have been used to enhance para-selectivity in the bromination of some aromatic compounds. nih.govresearchgate.net Theoretical calculations can also be employed to predict the most likely sites of electrophilic attack and guide the optimization of reaction conditions for a desired regioselectivity. nih.gov
Table 2: Influence of Brominating Agent on Aromatic Bromination
| Brominating Agent | Substrate Type | General Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Activated aromatics | Often para-selective | nih.govorganic-chemistry.org |
| Bromine (Br₂) with Lewis/Brønsted acids | Pyridines | Often requires harsh conditions, can lead to mixtures | nsf.gov |
| Tetra-n-butylammonium tribromide (TBABr₃) | Activated aromatics | Can offer good para-selectivity | organic-chemistry.org |
This table highlights general trends; specific outcomes depend on the full set of reaction conditions.
Introduction of the Amino Functionality at the Pyridine Core
The introduction of an amino group onto the pyridine ring is another key step in the synthesis of 6-amino-4-bromonicotinic acid. This can be accomplished through various amination strategies.
One of the most common methods for introducing an amino group is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine. acs.orgacs.org In this reaction, a halogen atom on the pyridine ring is displaced by an amine nucleophile. The reactivity of halopyridines towards SNAr follows the general trend F > Cl > Br > I, although other factors can influence this order. acs.orgresearchgate.net
The reaction is typically carried out in the presence of a base and can be promoted by transition metal catalysts, such as palladium complexes. acs.org However, transition-metal-free methods have also been developed, often utilizing strong bases and polar solvents. acs.orgnih.gov The choice of the amine source can range from ammonia (B1221849) to various primary and secondary amines.
A base-promoted amination of polyhalogenated pyridines using dimethylformamide (DMF) as the amino source in the presence of a base like sodium tert-butoxide has been reported. acs.org This method offers an environmentally benign approach, often using water as a solvent. acs.orgnih.gov
Table 3: Conditions for Amination of Halogenated Pyridines
| Halopyridine | Amine Source | Conditions | Catalyst | Product | Reference |
| Polyhalogenated Pyridines | DMF | NaOtBu, H₂O, 140 °C | None | 2-Aminopyridine derivatives | acs.orgnih.gov |
| Aryl Halides (including halopyridines) | Amines | Base | Often Palladium-based | Aminated aromatics | acs.org |
This table provides examples of amination reactions and should not be considered comprehensive.
Aminopyridines can also be synthesized from other nitrogen-containing functional groups. For instance, the reduction of nitropyridines is a well-established method for preparing aminopyridines. Another approach involves the transformation of aryl azides into aminopyridines. nih.govresearchgate.net A recently developed protocol utilizes blue light and oxygen to convert aryl azides, which can be prepared from anilines, into 2-aminopyridines. nih.govresearchgate.net This transformation proceeds through a proposed mechanism involving nitrogen insertion into the benzene (B151609) ring followed by oxidative carbon extrusion. nih.govresearchgate.net
Multi-Step Synthetic Sequences for 6-Amino-4-bromonicotinic Acid
Constructing the 6-Amino-4-bromonicotinic acid molecule typically involves a carefully planned sequence of reactions to install the bromo, amino, and carboxylic acid functionalities onto the pyridine core. The order and method of these installations are key to a successful synthesis.
A common approach to synthesizing substituted nicotinic acids involves the stepwise introduction of halogen and amino groups. This can be achieved through various precursor molecules and reaction pathways. For instance, a synthetic route may start from an already substituted pyridine, such as 2-amino-4-methylpyridine. guidechem.com This precursor can undergo a Sandmeyer-type reaction where the amino group is converted into a bromo group. guidechem.com Subsequent oxidation of the methyl group to a carboxylic acid yields a brominated nicotinic acid intermediate. guidechem.comchemicalbook.com The final amination step, introducing the amino group at the 6-position, would then complete the synthesis.
Another strategy involves starting with a pre-functionalized nicotinic acid derivative. For example, 6-chloronicotinic acid can serve as a starting material. researchgate.net While this example leads to a different final product, the principle of using a halogenated nicotinic acid as a precursor for further functionalization is a well-established synthetic strategy. researchgate.net The synthesis of related compounds like 4-Amino-6-bromonicotinic acid has also been documented, indicating that pathways exist for creating aminobrominated nicotinic acid isomers. chemscene.com
The table below outlines a representative sequence for a related brominated nicotinic acid, illustrating the sequential nature of these transformations.
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2-amino-4-methylpyridine | 47% HBr, Bromine, NaNO₂ | 2-Bromo-5-methylpyridine | 85% |
| 2 | 2-Bromo-5-methylpyridine | Potassium permanganate, Water | 6-Bromonicotinic acid | 38% |
This table illustrates a known synthesis for a precursor, 6-Bromonicotinic acid, which could potentially be converted to the target compound in a subsequent amination step. Data sourced from Guidechem. guidechem.com
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for building molecular complexity. For pyridine synthesis, this can involve the formation of the heterocyclic ring and the simultaneous or sequential installation of functional groups without isolating intermediates. One-pot syntheses of polysubstituted pyridines have been developed using sequences like a Wittig reaction, followed by an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purity of the final compound and its intermediates is paramount. Achieving high purity often requires a combination of chromatographic and non-chromatographic methods.
Chromatography is a powerful technique for separating and purifying components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. youtube.com
Column Chromatography: This is a widely used method for purifying organic compounds. nih.gov For molecules like 6-Amino-4-bromonicotinic acid and its precursors, a solid adsorbent such as silica (B1680970) gel or alumina (B75360) is used as the stationary phase. nih.gov The crude mixture is applied to the top of the column, and a solvent (the mobile phase) is passed through, eluting the different components at different rates. nih.gov This technique is effective for separating small molecules like amino acids and carboxylic acids. nih.gov The choice of solvent system is crucial for achieving good separation. illinois.edu
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and identifying the components in a mixture. nih.gov It operates on the same principle as column chromatography but on a smaller scale, using a glass plate coated with an adsorbent. nih.gov It can help in developing the optimal solvent system for a larger-scale column separation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to push the solvent through the column, leading to higher resolution and faster separation times. nih.gov It is particularly useful for purifying and analyzing the purity of final products and can be used for both small and large molecules. nih.govazolifesciences.com
These methods are essential for removing unreacted starting materials, byproducts, and other impurities that can be difficult to eliminate through other means. researchgate.net
Recrystallization is a fundamental purification technique for solid compounds, based on the principle that the solubility of most solids increases with temperature. libretexts.orgmt.com
The general procedure involves the following steps:
Dissolving the Solute: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. libretexts.orgmt.com Water and ethanol (B145695) are common recrystallization solvents for nicotinic acid derivatives. orgsyn.orggoogle.com
Cooling the Solution: The hot solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it begins to form pure crystals. libretexts.orgmt.com Impurities, being present in smaller concentrations, remain dissolved in the solvent. libretexts.org
Collecting the Crystals: The purified crystals are collected by filtration, typically vacuum filtration using a Büchner funnel. libretexts.org
Drying the Crystals: The collected crystals are washed with a small amount of cold solvent to remove any remaining mother liquor and then dried. libretexts.org
Precipitation can also be used for purification. This is often achieved by changing the pH of the solution. For an amphoteric molecule like 6-Amino-4-bromonicotinic acid, adjusting the pH to its isoelectric point will minimize its solubility, causing it to precipitate out of the solution while impurities may remain dissolved. diaion.com For example, in the synthesis of 6-Bromonicotinic acid, the product is precipitated by adding hydrobromic acid to the aqueous solution. chemicalbook.com
Reactivity and Chemical Transformations of 6 Amino 4 Bromonicotinic Acid
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. uoanbar.edu.iqlibretexts.org The substituents on the 6-Amino-4-bromonicotinic acid ring—an electron-donating amino group and an electron-withdrawing carboxylic acid group—further modulate this reactivity.
The bromine atom at the 4-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens on a pyridine ring is significantly higher than on a benzene ring, particularly at the 2- and 4-positions, due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). uoanbar.edu.iq
In related brominated pyridines, the bromine atom at the 4-position has been shown to be highly susceptible to displacement by nucleophiles. For instance, in 2,4,6-tribromopyridine, reaction with ammonia (B1221849) in water primarily results in the substitution of the bromine atom at the 4-position. researchgate.net For 6-Amino-4-bromonicotinic acid, the bromine at C4 is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group. Conversely, the electron-donating amino group at C6 may slightly decrease this reactivity through its resonance effect. This position is therefore a prime target for introducing a variety of functional groups via nucleophilic substitution.
Table 1: Expected Nucleophilic Substitution Reactions at the C4 Position
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 6-Amino-4-methoxynicotinic acid |
| Amine | Ammonia (NH₃), Alkylamines | 4,6-Diaminonicotinic acid derivatives |
| Thiolate | Sodium thiophenoxide (NaSPh) | 6-Amino-4-(phenylthio)nicotinic acid |
| Cyanide | Sodium cyanide (NaCN) | 6-Amino-4-cyanonicotinic acid |
Mechanistic studies on similar systems, such as the reaction of 3-bromopyridines, suggest that under certain basic conditions, substitution at the 4-position can also proceed through a pyridyne intermediate. rsc.org This pathway involves elimination to form a highly reactive 3,4-pyridyne, followed by nucleophilic addition. rsc.org
The amino group at the 6-position is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance. However, pyridine itself is highly resistant to electrophilic substitution because the ring nitrogen is basic and will complex with the electrophile or Lewis acid catalyst, placing a positive charge on the ring and deactivating it further. libretexts.orgpearson.com
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a versatile functional handle that can undergo a variety of well-established chemical transformations.
Esterification: Like other carboxylic acids, 6-Amino-4-bromonicotinic acid can be converted to its corresponding esters. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and it is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com This method is applicable for preparing a wide range of esters, including methyl, ethyl, and tert-butyl esters. researchgate.netpearson.com
Amide Bond Formation: The formation of an amide bond is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net Direct reaction of the carboxylic acid with an amine is generally not feasible and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents. researchgate.netnih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine nucleophile. researchgate.net The amino group on the pyridine ring would need to be protected prior to this reaction to prevent self-polymerization or unwanted side reactions.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example | Description |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, forms a urea (B33335) byproduct. |
| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly efficient, often used in peptide synthesis. |
| Uranium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Similar to phosphonium salts, known for rapid coupling. |
| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. |
Decarboxylation involves the removal of the carboxylic acid group with the release of carbon dioxide (CO₂). nih.gov For aromatic and heteroaromatic carboxylic acids, this transformation often requires specific reagents and conditions. A synthetically useful variant is halodecarboxylation, where the carboxyl group is replaced by a halogen atom. nih.govacs.org
The classic method for this transformation is the Hunsdiecker reaction, which involves the thermal decomposition of a silver salt of the carboxylic acid in the presence of a halogen. scispace.com Modern variations of this reaction often use more convenient reagents and catalysts. For example, metal-catalyzed methods using copper or silver salts in the presence of a halogen source and an oxidant can facilitate decarboxylative halogenation under milder conditions. osti.gov
While attempts to perform chlorodecarboxylation and bromodecarboxylation on 5-bromonicotinic acid (an isomer) using reagents like Br₂ or NBS were reported to give poor yields, iododecarboxylation was more successful. nih.govacs.orgresearchgate.net It is plausible that 6-Amino-4-bromonicotinic acid could undergo similar decarboxylative halogenation reactions, particularly iododecarboxylation, to yield 2-amino-4-bromo-5-iodopyridine, providing a route to polyhalogenated pyridine derivatives. osti.gov
Chemistry of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is basic, with a lone pair of electrons residing in an sp² hybrid orbital that is not part of the aromatic π-system. uoanbar.edu.iq This makes the nitrogen atom available for protonation by acids or coordination to Lewis acids.
In an acidic medium, the pyridine nitrogen is readily protonated to form a pyridinium (B92312) salt. This has a profound effect on the reactivity of the ring. The positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic attack, making reactions like nitration or halogenation even more difficult than on the neutral pyridine. uoanbar.edu.iqlibretexts.orgyoutube.com
The nitrogen atom's basicity and its ability to coordinate to metal centers are also key in directing certain reactions. For instance, in some multi-component reactions, the pyridine nitrogen can act as an intramolecular proton shuttle or a directing group to facilitate bond formation at specific positions. nih.gov This property can be harnessed to control the regioselectivity of reactions involving the pyridine scaffold.
N-Alkylation and Quaternization Reactions
The nitrogen atom of the pyridine ring and the exocyclic amino group in 6-Amino-4-bromonicotinic acid are both potential sites for N-alkylation. Direct alkylation of the ring nitrogen in purine (B94841) derivatives, another class of nitrogen heterocycles, often leads to a mixture of regioisomers, with the kinetic and thermodynamic products depending on reaction conditions. nih.gov Similarly, the alkylation of 6-Amino-4-bromonicotinic acid can be expected to occur at either the pyridine ring nitrogen or the amino group.
Alkylation of the pyridine ring nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. This transformation significantly alters the electronic properties of the molecule, making the pyridine ring more electron-deficient and susceptible to nucleophilic attack. The reactivity in quaternization reactions can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.
Table 1: Potential N-Alkylation and Quaternization Products This table is illustrative and based on general chemical principles, as specific experimental data for 6-Amino-4-bromonicotinic acid was not available in the provided search results.
| Reactant | Reagent | Potential Product(s) | Reaction Type |
|---|---|---|---|
| 6-Amino-4-bromonicotinic acid | Methyl iodide (CH₃I) | 6-Amino-4-bromo-1-methylpyridinium-3-carboxylate | N-Quaternization |
| 6-Amino-4-bromonicotinic acid | Methyl iodide (CH₃I) | 4-Bromo-6-(methylamino)nicotinic acid | N-Alkylation (amino group) |
| 6-Amino-4-bromonicotinic acid | Benzyl bromide (BnBr) | 6-Amino-4-bromo-1-benzylpyridinium-3-carboxylate | N-Quaternization |
N-Oxidation Processes
The oxidation of the pyridine ring nitrogen to form an N-oxide is a common transformation for nicotinic acid and its derivatives. For instance, nicotinic acid itself can be oxidized to produce nicotinic acid N-oxide. wikipedia.org This reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).
The introduction of an N-oxide functionality drastically modifies the electronic character of the pyridine ring. It enhances the reactivity towards both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions). For 6-Amino-4-bromonicotinic acid, N-oxidation would further activate the ring system for subsequent functionalization, potentially facilitating displacement of the bromine atom or enabling other transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 4-position of 6-Amino-4-bromonicotinic acid is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used in synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. wikipedia.orgtcichemicals.com
The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org 6-Amino-4-bromonicotinic acid serves as the organohalide partner in this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst/Base System | Expected Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Amino-4-phenylnicotinic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-Amino-4-(4-methoxyphenyl)nicotinic acid |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 6-Amino-4-(thiophen-2-yl)nicotinic acid |
| Vinylboronic acid pinacol (B44631) ester | Pd(PCy₃)₂Cl₂ / Cs₂CO₃ | 6-Amino-4-vinylnicotinic acid |
Other Palladium-Catalyzed C-C and C-N Bond Forming Reactions
Beyond the Suzuki coupling, the bromo-substituent facilitates a range of other palladium-catalyzed transformations. These methods provide alternative routes for constructing complex molecular architectures.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a method to introduce vinyl groups.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of diverse 4-amino-substituted nicotinic acid derivatives. The efficiency of such reactions often depends on the choice of palladium catalyst, ligand, and base. beilstein-journals.orgnih.govnih.gov
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and effective alternative for forming C-N, C-O, and C-S bonds at the aryl halide position. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but are often advantageous for specific substrates.
More recently, copper has been investigated as a catalyst for the oxidative coupling of arylboronic acids with various nucleophiles, including amines. rsc.orgnih.gov Copper can also catalyze the homocoupling of boronic acids, which can be an undesired side reaction in cross-coupling protocols but is a useful transformation for synthesizing symmetrical biaryls. mdpi.commdpi.com For 6-Amino-4-bromonicotinic acid, copper catalysis could be employed to introduce phenoxy, thiophenoxy, or substituted amino groups at the 4-position.
Comparative Reactivity Studies with Isomeric and Structurally Related Nicotinic Acid Derivatives
The reactivity of 6-Amino-4-bromonicotinic acid is best understood by comparing it with its isomers and related compounds. The interplay between electron-donating groups (EDG) like -NH₂ and electron-withdrawing groups (EWG) like -Br and -COOH dictates the molecule's chemical behavior. dovepress.comnih.gov
6-Aminonicotinic acid: Lacking the bromo substituent, this compound is less suited for cross-coupling reactions that rely on a halide leaving group. The pyridine ring is more electron-rich due to the amino group, making it more susceptible to electrophilic attack than nicotinic acid itself. nih.gov
4-Bromonicotinic acid: Without the electron-donating amino group, the pyridine ring is more electron-deficient. The C-Br bond in this molecule might be more reactive in certain palladium-catalyzed couplings due to the reduced electron density at the 4-position.
5-Bromonicotinic acid and 6-Bromonicotinic acid: In these isomers, the bromine atom is at a different position relative to the directing effects of the nitrogen atom and the carboxylic acid group. arctomsci.comchemsynthesis.com This positional change significantly impacts the regioselectivity of substitution reactions and the electronic environment of the C-Br bond, influencing its reactivity in cross-coupling. For example, the bromine in 6-bromonicotinic acid is para to the ring nitrogen, which affects its susceptibility to nucleophilic aromatic substitution.
In 6-Amino-4-bromonicotinic acid, the amino group at position 6 and the nitrogen atom in the ring both activate the 4-position (their para and ortho position, respectively) towards electrophilic attack, while simultaneously donating electron density that can influence the oxidative addition step in catalytic cycles. Conversely, the electron-withdrawing nature of the carboxyl group at position 3 deactivates the ring. This complex electronic landscape makes 6-Amino-4-bromonicotinic acid a uniquely tunable substrate for a variety of chemical transformations.
Table 3: Comparison of Related Nicotinic Acid Derivatives
| Compound | Key Structural Features | Expected Reactivity Trends |
|---|---|---|
| 6-Amino-4-bromonicotinic acid | EDG (-NH₂) at C6; EWG (-Br) at C4; EWG (-COOH) at C3 | Substrate for cross-coupling at C4; complex electronic effects on ring substitution. |
| 6-Aminonicotinic acid | EDG (-NH₂) at C6; EWG (-COOH) at C3 | More activated towards electrophilic substitution than nicotinic acid; not a substrate for cross-coupling. |
| 4-Bromonicotinic acid | EWG (-Br) at C4; EWG (-COOH) at C3 | Substrate for cross-coupling at C4; ring is generally electron-deficient. |
| 5-Bromonicotinic acid | EWG (-Br) at C5; EWG (-COOH) at C3 | Substrate for cross-coupling at C5; different electronic and steric environment compared to the 4-bromo isomer. |
Analysis of Substituent Position Effects on Reactivity (e.g., comparison with 5-bromo-6-chloronicotinic acid)
The reactivity of 6-Amino-4-bromonicotinic acid can be better understood by comparing it with an isomer with different substituent placements, such as 5-bromo-6-chloronicotinic acid. The positions of the electron-donating and electron-withdrawing groups relative to the pyridine nitrogen and the carboxylic acid function are critical in determining the chemical behavior of the molecule.
In 6-Amino-4-bromonicotinic acid, the key substituents are an amino (-NH₂) group at the 6-position and a bromine (-Br) atom at the 4-position. The amino group is a strong activating group due to its ability to donate electron density into the pyridine ring through a resonance effect (+R). This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating group, withdrawing electron density through a strong inductive effect (-I), but it can also donate electron density weakly through resonance (+R).
In contrast, 5-bromo-6-chloronicotinic acid features two halogen substituents. Both chlorine and bromine are electron-withdrawing via induction (-I) and weakly electron-donating via resonance (+R). The chloro group at the 6-position and the bromo group at the 5-position both deactivate the pyridine ring towards electrophilic substitution more significantly than the single bromo substituent in 6-Amino-4-bromonicotinic acid, which is offset by the powerful activating amino group.
The electronic effects of these substituents directly influence the acidity of the carboxylic acid group. The strong electron-donating nature of the amino group in 6-Amino-4-bromonicotinic acid increases the electron density on the carboxylate oxygen, making the conjugate base less stable and, therefore, the acid weaker. In 5-bromo-6-chloronicotinic acid, the combined inductive electron-withdrawing effects of the chloro and bromo groups decrease the electron density on the carboxylate, stabilizing the conjugate base and rendering the carboxylic acid stronger.
Table 1: Comparison of Substituent Electronic Effects
| Compound | Substituent at C4 | Substituent at C5 | Substituent at C6 | Net Effect on Ring | Predicted Acidity |
|---|---|---|---|---|---|
| 6-Amino-4-bromonicotinic acid | -Br ( -I, +R) | - | -NH₂ (+R, -I) | Activated | Weaker Acid |
| 5-bromo-6-chloronicotinic acid | - | -Br (-I, +R) | -Cl (-I, +R) | Deactivated | Stronger Acid |
Steric and Electronic Factors Governing Reaction Outcomes
Steric and electronic factors are inseparable in dictating the outcomes of reactions involving 6-Amino-4-bromonicotinic acid.
Electronic Factors: The powerful electron-donating amino group at the 6-position directs electrophilic aromatic substitution to the positions ortho and para to it. In this case, the 5-position is ortho and the 3-position (where the carboxylic acid is) is para. This makes the 5-position a likely site for electrophilic attack, assuming the reaction conditions tolerate the substituents. The bromine at the 4-position also directs ortho and para, to the 3- and 5-positions. The combined directing effects strongly favor substitution at the 5-position.
Reactions involving the carboxylic acid group, such as esterification or amide formation, are also influenced by electronic effects. The electron-donating amino group can make the carbonyl carbon of the carboxylic acid slightly less electrophilic, potentially slowing down reactions with nucleophiles compared to a nicotinic acid with electron-withdrawing substituents.
Steric Factors: Steric hindrance is the spatial interference between chemical groups that slows down or prevents reactions. wikipedia.org In 6-Amino-4-bromonicotinic acid, the substituents are positioned around the pyridine ring, and their size can influence the accessibility of adjacent reactive sites. The amino group at the 6-position is adjacent to the pyridine nitrogen, while the bromine atom at the 4-position is adjacent to the carboxylic acid at the 3-position.
The proximity of the bulky bromine atom to the carboxylic acid group can create steric hindrance, potentially impeding the approach of large reagents to the carboxyl group. youtube.com For example, in an esterification reaction with a bulky alcohol, the reaction rate for 6-Amino-4-bromonicotinic acid might be slower compared to an analogue where the C4 position is unsubstituted. Similarly, any reaction at the C5 position would be sterically influenced by the adjacent bromine atom.
Table 2: Summary of Steric and Electronic Influences on Reactivity
| Compound | Key Electronic Factor | Key Steric Factor | Predicted Reaction Outcome |
|---|---|---|---|
| 6-Amino-4-bromonicotinic acid | Strong activation by -NH₂ group at C6, directing to C5. | Bromine at C4 may hinder reactions at the adjacent C3-carboxylic acid and C5 position. | Favorable electrophilic substitution at C5; potential for slower reactions at the sterically hindered carboxylic acid. |
| 5-bromo-6-chloronicotinic acid | Strong deactivation by -Cl and -Br groups. | Less steric hindrance directly at the C3-carboxylic acid. | Sluggish electrophilic substitution; reactions at the carboxylic acid are electronically favored but the molecule is overall less reactive. |
Computational Chemistry and Theoretical Investigations of 6 Amino 4 Bromonicotinic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction.
For 6-Amino-4-bromonicotinic acid, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (optimized geometry). This process minimizes the total energy of the molecule, providing key data on its structural parameters. The results would detail the precise bond lengths between atoms (e.g., C-C, C-N, C-Br, C=O), bond angles, and dihedral angles that define the molecule's shape. These geometric parameters are crucial for understanding its steric and electronic properties.
A hypothetical data table of optimized geometrical parameters derived from a DFT calculation would appear as follows:
| Parameter | Atom Pair/Trio | Calculated Value |
| Bond Length | C2-N1 | (e.g., ~1.34 Å) |
| C4-Br | (e.g., ~1.90 Å) | |
| C6-N(H2) | (e.g., ~1.36 Å) | |
| Bond Angle | N1-C2-C3 | (e.g., ~123°) |
| C3-C4-Br | (e.g., ~119°) | |
| Dihedral Angle | N1-C2-C3-C4 | (e.g., ~0.0°) |
Note: The values in this table are illustrative examples based on similar molecules and not actual calculated data for 6-Amino-4-bromonicotinic acid.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for calibration. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory.
While DFT is often sufficient for geometry and ground-state properties, ab initio methods would be used to refine the electronic energy and properties of 6-Amino-4-bromonicotinic acid. These calculations provide a more accurate description of electron correlation—the interaction between electrons—which is crucial for precise energy calculations and understanding subtle electronic effects. Such refinements are vital for accurately predicting reaction barriers, spectroscopic properties, and other characteristics where electron correlation plays a significant role.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. utas.edu.au It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. utas.edu.auwu.ac.th
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. wu.ac.ththaiscience.info Conversely, the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. wu.ac.ththaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org
For 6-Amino-4-bromonicotinic acid, the HOMO would likely be distributed over the electron-rich regions, such as the pyridine (B92270) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO's distribution would highlight the electron-deficient areas, which are susceptible to nucleophilic attack.
The HOMO-LUMO gap and the energies of these orbitals allow for the calculation of global reactivity descriptors. A table of such descriptors would include:
| Descriptor | Formula | Significance for 6-Amino-4-bromonicotinic acid |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. ajpchem.org |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. ajpchem.org |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. mdpi.com |
Analysis of these parameters would predict the molecule's tendency to participate in charge-transfer interactions, a key factor in its potential biological and chemical functions. mdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its reactive sites.
The MEP map uses a color spectrum to indicate charge distribution. For 6-Amino-4-bromonicotinic acid, the analysis would reveal:
Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. Such regions are susceptible to electrophilic attack. In this molecule, these would be expected around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom in the pyridine ring.
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would likely show positive potential.
Green Regions: These denote areas of neutral or near-zero potential.
By identifying these electron-rich and electron-poor centers, the MEP surface provides a clear and intuitive prediction of how 6-Amino-4-bromonicotinic acid would interact with other molecules, including receptors, substrates, or reactants. researchgate.net It is particularly useful for understanding non-covalent interactions like hydrogen bonding. researchgate.net
Conformational Analysis and Energy Landscapes
The conformational flexibility of 6-Amino-4-bromonicotinic acid is primarily dictated by the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. This rotation gives rise to different spatial arrangements of the atoms, known as conformers, each with a distinct energy level. Computational studies on related nicotinic acid derivatives have shown that the orientation of the carboxylic acid group relative to the pyridine ring is a key determinant of conformational stability.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule as a function of the dihedral angle of the carboxylic acid group. This mapping reveals the energy barriers between different conformers and identifies the most stable, low-energy conformations. For 6-Amino-4-bromonicotinic acid, two primary planar conformers would be anticipated, where the carboxylic acid group is either syn- or anti-periplanar with respect to the nitrogen atom of the pyridine ring. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ring nitrogen or the adjacent amino group.
Table 1: Hypothetical Relative Energies of 6-Amino-4-bromonicotinic Acid Conformers
| Conformer | Dihedral Angle (C2-C3-C7-O1) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Syn-periplanar | ~0° | 0.00 | 75 |
| Anti-periplanar | ~180° | 0.68 | 25 |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.
Solvation Effects on Molecular Structure and Properties
The presence of a solvent can significantly influence the conformational equilibrium and properties of a solute molecule. For 6-Amino-4-bromonicotinic acid, which possesses both polar (amino and carboxylic acid groups) and nonpolar (brominated pyridine ring) regions, the nature of the solvent is expected to play a critical role. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in computational chemistry to simulate the effects of a solvent environment.
In polar protic solvents, such as water or methanol, the amino and carboxylic acid groups can form hydrogen bonds with the solvent molecules. This interaction can stabilize conformations where these groups are more exposed to the solvent, potentially altering the relative energies of the syn- and anti-periplanar conformers observed in the gas phase. The solvent can also influence the electronic properties of the molecule, such as its dipole moment and the distribution of electron density. For instance, the increased polarity of the solvent can lead to a larger dipole moment for the solute molecule.
Conversely, in nonpolar solvents, the solvation of the polar functional groups is less favorable. This can lead to a preference for conformations that maximize intramolecular hydrogen bonding, thereby shielding the polar groups from the nonpolar environment. The choice of solvent can therefore be used to tune the conformational preferences and, consequently, the chemical reactivity and biological activity of 6-Amino-4-bromonicotinic acid.
Table 2: Hypothetical Calculated Dipole Moments of 6-Amino-4-bromonicotinic Acid in Different Solvents
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.2 |
| Dichloromethane | 8.9 | 4.5 |
| Methanol | 33.0 | 5.8 |
| Water | 78.4 | 6.2 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of increasing dipole moment with increasing solvent polarity. Actual values would require specific quantum chemical calculations.
Spectroscopic Characterization and Structural Elucidation of 6 Amino 4 Bromonicotinic Acid
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the conformational structure of molecules.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For 6-Amino-4-bromonicotinic acid, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the amino (-NH2) group would likely result in N-H stretching vibrations, typically observed in the 3500-3300 cm-1 region. The carboxylic acid (-COOH) group would be identifiable by a broad O-H stretching band around 3300-2500 cm-1 and a strong carbonyl (C=O) stretching band in the vicinity of 1700 cm-1. Aromatic C-H and C=C stretching vibrations from the pyridine (B92270) ring would also be present, along with C-N and C-Br stretching frequencies at lower wavenumbers.
Fourier Transform Raman Spectroscopy
FT-Raman spectroscopy, which measures the inelastic scattering of laser light, provides complementary information to FT-IR. The Raman spectrum of 6-Amino-4-bromonicotinic acid would also be expected to show bands for the key functional groups. Aromatic ring vibrations are often strong in Raman spectra, which would aid in characterizing the pyridine core.
Computational Vibrational Assignments and Potential Energy Distribution (PED)
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are often employed to predict vibrational spectra. These calculations can provide theoretical frequencies and intensities for both IR and Raman spectra. A Potential Energy Distribution (PED) analysis can then be performed to assign the calculated vibrational modes to specific internal coordinates of the molecule, such as bond stretches, angle bends, and torsions. This would allow for a detailed understanding of how the different parts of the 6-Amino-4-bromonicotinic acid molecule contribute to each vibrational band.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 6-Amino-4-bromonicotinic acid would provide information about the number and environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the amino group, and the carboxylic acid group. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the amino, bromo, and carboxylic acid substituents. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would show signals for each unique carbon atom in the 6-Amino-4-bromonicotinic acid molecule. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the electronic effects of the various substituents. The carbonyl carbon of the carboxylic acid group would typically appear at a significantly downfield chemical shift. This technique would confirm the carbon framework of the molecule.
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity and spatial relationships of atoms within a molecule, which is often difficult to deduce from one-dimensional (1D) spectra alone. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for a molecule like 6-Amino-4-bromonicotinic acid.
An HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For 6-Amino-4-bromonicotinic acid, this would allow for the definitive assignment of the aromatic protons to their corresponding carbons on the pyridine ring. For instance, the proton at the C2 position would show a correlation to the C2 carbon, and the proton at the C5 position would correlate to the C5 carbon.
Table 1: Expected 2D NMR (HSQC and HMBC) Correlations for 6-Amino-4-bromonicotinic Acid
| Proton (¹H) | Correlated Carbon (¹³C) - HSQC (¹JCH) | Correlated Carbons (¹³C) - HMBC (2,3JCH) |
|---|---|---|
| H2 | C2 | C3, C4, C6 |
| H5 | C5 | C3, C4, C6, C7 |
Theoretical Prediction of NMR Chemical Shifts using GIAO Method
Computational chemistry offers a powerful tool for validating experimental spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the theoretical prediction of NMR chemical shifts. rsc.orgimist.maresearchgate.net This method involves calculating the magnetic shielding tensors of the nuclei in a molecule, from which the chemical shifts can be derived.
The process begins with the optimization of the molecular geometry of 6-Amino-4-bromonicotinic acid using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311G++. Following geometry optimization, the NMR shielding constants are calculated using the GIAO method at the same or a higher level of theory. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
A comparison between the theoretically predicted and experimentally obtained NMR chemical shifts can aid in the correct assignment of signals, especially for complex molecules or where isomers might be present. nih.gov Good agreement between the calculated and experimental values provides strong support for the proposed structure.
Table 2: Hypothetical Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts (ppm) for 6-Amino-4-bromonicotinic Acid
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C2 | 150.1 | 151.5 | -1.4 |
| C3 | 122.8 | 123.4 | -0.6 |
| C4 | 118.5 | 119.0 | -0.5 |
| C5 | 109.2 | 110.1 | -0.9 |
| C6 | 158.7 | 159.3 | -0.6 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 6-Amino-4-bromonicotinic acid (C₆H₅BrN₂O₂), the molecular weight is 217.02 g/mol . chemscene.com The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.
Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) of 6-Amino-4-bromonicotinic acid would be observed at m/z 216 and 218. The subsequent fragmentation would likely proceed through several characteristic pathways for carboxylic acids and aromatic amines. libretexts.orgchemguide.co.uklibretexts.org Common fragmentation patterns include the loss of small neutral molecules.
Key expected fragmentation pathways include:
Loss of OH (M-17): A common fragmentation for carboxylic acids.
Loss of COOH (M-45): Decarboxylation is a characteristic fragmentation of aromatic carboxylic acids.
Loss of Br: Cleavage of the carbon-bromine bond.
Loss of HCN: A fragmentation pathway sometimes observed in pyridine rings.
Table 3: Predicted Mass Spectrometry Fragmentation for 6-Amino-4-bromonicotinic Acid
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 216/218 | [C₆H₅BrN₂O₂]⁺˙ | Molecular ion (M⁺˙) peak with characteristic 1:1 isotopic pattern for Bromine. |
| 199/201 | [C₆H₄BrN₂O]⁺ | Loss of OH radical. |
| 171/173 | [C₅H₄BrN₂]⁺ | Loss of COOH radical. |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For 6-Amino-4-bromonicotinic acid, a single-crystal X-ray diffraction analysis would reveal the planar structure of the pyridine ring and the precise locations of the amino, bromo, and carboxylic acid substituents. It would also elucidate the conformation of the carboxylic acid group relative to the ring.
Table 4: Illustrative Crystallographic Data for a Substituted Nicotinic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.879 |
| b (Å) | 28.911 |
| c (Å) | 8.724 |
| β (°) | 127.68 |
| V (ų) | 1373.1 |
Note: Data is illustrative and based on a related bromonicotinic acid derivative. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
The pyridine ring, along with the amino and carboxylic acid substituents, constitutes the chromophoric system in 6-Amino-4-bromonicotinic acid. The amino group acts as an auxochrome, which can cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The electronic spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic system. Studies on related aminopyridines and their derivatives show strong absorption in the UV region. The solvent can also influence the position and intensity of the absorption bands. For instance, in a study of 6-aminonicotinic acid with inorganic acids, the UV-vis spectra exhibited a slight blue-shift to a shorter wavelength, suggesting an influence of the anions on the electronic structure. researchgate.net
Table 5: Expected UV-Vis Absorption Data for 6-Amino-4-bromonicotinic Acid in a Polar Solvent
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~280-320 | ~5,000 - 15,000 |
Applications of 6 Amino 4 Bromonicotinic Acid in Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Organic Molecules
As a substituted pyridine (B92270), 6-Amino-4-bromonicotinic acid is a trifunctional building block. Each of its functional groups—the amino, bromo, and carboxylic acid moieties—can serve as a handle for introducing further complexity. In principle, this structure could be valuable in medicinal chemistry and organic synthesis for constructing more elaborate molecules. The pyridine core is a common scaffold in pharmaceuticals, and the specific arrangement of substituents offers a unique template for drug design.
The general utility of halogenated nicotinic acid derivatives as intermediates for medicines and pesticides is well-documented. guidechem.com These compounds serve as versatile starting materials for creating a wide array of more complex, biologically active molecules. guidechem.comchemimpex.com
Precursor in the Synthesis of Diverse Heterocyclic Compounds
Amino acids and their derivatives are fundamental starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The presence of both an amino group and a carboxylic acid on the 6-Amino-4-bromonicotinic acid molecule provides the necessary components for intramolecular cyclization reactions or for building larger heterocyclic systems, such as P,N-heterocycles. nih.gov
The reactivity of the functional groups could allow for the construction of fused ring systems. For example, the amino and carboxylic acid groups could react with appropriate bifunctional reagents to form fused pyrimidines, diazepines, or other heterocycles, which are scaffolds of interest in medicinal chemistry.
Utilization in the Preparation of Advanced Materials
The bifunctional nature of molecules containing both a nitrogen heterocycle and a carboxylic acid makes them excellent candidates for use as organic linkers in materials science.
The 6-Amino-4-bromonicotinic acid molecule possesses multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to a metal center. Most commonly, amino acids coordinate to metal ions as N,O-bidentate ligands, forming a stable five-membered chelate ring. wikipedia.org This ability to chelate metal ions makes such molecules useful as ligands in the field of coordination chemistry and bioinorganic chemistry. wikipedia.org The specific electronic properties conferred by the amino and bromo substituents could modulate the binding affinity and selectivity of the ligand for different metal ions.
Table 1: Potential Metal Coordination Sites of 6-Amino-4-bromonicotinic Acid
| Functional Group | Atom | Role in Coordination |
|---|---|---|
| Carboxylic Acid | Oxygen | Forms coordinate bonds with metal ions (as carboxylate). |
| Pyridine Ring | Nitrogen | Donates lone pair to form a coordinate bond. |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). researchgate.net Carboxylate-containing organic molecules are among the most common linkers used to build MOFs due to their strong coordination with metal centers. researchgate.net
With its rigid pyridine backbone and carboxylate group, 6-Amino-4-bromonicotinic acid has the requisite features to serve as an organic linker in the synthesis of MOFs. youtube.com The geometry of the linker is a critical factor in determining the resulting topology and properties of the MOF. youtube.com The presence of the additional amino and bromo functional groups could be used to tune the pore environment of the resulting MOF, potentially for applications in selective gas storage, separation, or catalysis. ttu.edu
Reagent in Various Organic Reaction Sequences
The multiple functional groups of 6-Amino-4-bromonicotinic acid allow it to participate in a wide range of organic reactions.
Reactions at the Bromine Atom : The bromine atom on the pyridine ring is a key site for carbon-carbon bond formation. It can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orgyoutube.comorganic-chemistry.org This reaction couples the aryl bromide with an organoboron species, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. mdpi.com
Reactions at the Carboxylic Acid : The carboxylic acid group can undergo standard transformations, such as esterification, amidation, or reduction. The most common reaction for this group is nucleophilic acyl substitution, where a nucleophile replaces the -OH group. masterorganicchemistry.comlibretexts.org This allows for the conversion of the carboxylic acid into esters, amides, or acid halides, providing further avenues for molecular elaboration. youtube.comlibretexts.org
Reactions at the Amino Group : The amino group can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient. It can also be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce other functional groups.
Table 2: Potential Organic Reactions of 6-Amino-4-bromonicotinic Acid
| Functional Group | Reaction Type | Reagents (Example) | Potential Product |
|---|---|---|---|
| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-6-aminonicotinic acid |
| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Alkyl 6-amino-4-bromonicotinate |
| Carboxylic Acid | Amidation | Amine, coupling agent | 6-Amino-4-bromonicotinamide |
Medicinal Chemistry Research: 6 Amino 4 Bromonicotinic Acid As a Pharmacological Scaffold
Design and Synthesis of Bioactive Derivatives Based on the Nicotinic Acid Core
The 6-amino-4-bromonicotinic acid scaffold offers multiple reaction sites for the synthesis of diverse derivatives. The design strategy typically involves modifying one or more of its three key functional regions: the carboxylic acid group, the amino group, or the pyridine (B92270) ring itself. Synthetic chemists can leverage these sites to append various pharmacophores, alter physicochemical properties, and explore interactions within a biological target's binding pocket.
Common synthetic transformations include:
Amide and Ester Formation: The carboxylic acid at the 3-position is readily converted into amides or esters. This is a standard approach to modulate solubility, membrane permeability, and hydrogen bonding interactions with a target protein. For instance, coupling the carboxylic acid with a library of amines or alcohols can generate a series of derivatives for screening.
N-Alkylation and N-Acylation: The amino group at the 6-position can be alkylated or acylated to introduce new substituents. These modifications can influence the molecule's basicity and steric profile, potentially leading to altered target affinity and selectivity.
Cross-Coupling Reactions: The bromo substituent at the 4-position is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space and enabling the exploration of hydrophobic pockets in target enzymes.
These synthetic strategies allow for the creation of extensive libraries of compounds derived from the 6-amino-4-bromonicotinic acid core, which are then subjected to pharmacological evaluation to identify lead candidates.
Scaffold for Enzyme Inhibitors and Modulators
The inherent chemical features of the 6-amino-4-bromonicotinic acid structure make it an attractive scaffold for designing enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions in an enzyme's active site. The various substituents can be tailored to form specific interactions—such as hydrogen bonds, hydrophobic interactions, or π-stacking—with amino acid residues in the target's binding pocket.
Protein kinases are a major class of drug targets, particularly in oncology. The rational design of kinase inhibitors based on the 6-amino-4-bromonicotinic acid scaffold would involve using its core structure to mimic the hinge-binding interactions of the adenine (B156593) region of ATP.
A hypothetical design strategy could involve:
The pyridine nitrogen and the 6-amino group acting as a bidentate hydrogen bond donor-acceptor pair to engage with the kinase hinge region, a critical interaction for many kinase inhibitors.
Modifications at the 4-position via cross-coupling to introduce larger aromatic systems that can occupy the hydrophobic pocket adjacent to the ATP binding site.
Derivatization of the carboxylic acid to form amides that project into the solvent-exposed region, allowing for modifications that can improve pharmacokinetic properties or target selectivity.
While specific examples of kinase inhibitors derived directly from 6-amino-4-bromonicotinic acid are not prevalent in published literature, the principles of kinase inhibitor design strongly support its potential as a viable scaffold for this enzyme class. soci.orgnih.gov
Nicotinic acid is a vital precursor for the biosynthesis of coenzymes like nicotinamide (B372718) adenine dinucleotide (NAD+). frontiersin.orgebi.ac.uk Structural analogs of nicotinic acid can act as competitive inhibitors of the enzymes involved in this pathway. 6-Amino-4-bromonicotinic acid, as a substituted analog, has the potential to interfere with coenzyme synthesis by binding to the active site of enzymes that normally process nicotinic acid, thereby blocking the production of the essential coenzyme.
Furthermore, some medications are known to deplete levels of other coenzymes, like Coenzyme Q10, by inhibiting key enzymes in their biosynthetic pathways. mdpi.com This principle of inhibiting coenzyme synthesis through competitive enzyme inhibition could be applied using derivatives of 6-amino-4-bromonicotinic acid to target specific metabolic pathways dependent on these coenzymes. For example, both nicotinic acid and its amide form, nicotinamide, have been shown to inhibit human P450 enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies via Derivatization
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. For derivatives of 6-amino-4-bromonicotinic acid, SAR studies focus on understanding how specific structural changes affect biological activity.
The substituents at the 4- and 6-positions are critical determinants of the molecule's interaction with its biological targets.
Amino Group (Position 6): The amino group is a strong hydrogen bond donor. In studies of other chemical scaffolds, the presence of an amino group has been shown to be vital for enhancing antiproliferative and antimetastatic activities. nih.gov Its ability to form crucial hydrogen bonds can be essential for anchoring the inhibitor within the active site of enzymes like EGFR and VEGFR-2. nih.gov Modifying or replacing this group would likely have a significant impact on target affinity.
Table 1: Predicted Impact of Key Substituents on Target Interaction
| Substituent | Position | Potential Role in Target Interaction | Reference |
|---|---|---|---|
| Amino (–NH₂) | 6 | Hydrogen bond donor; enhances antiproliferative activity. | nih.gov |
| Bromo (–Br) | 4 | Halogen bonding; steric bulk; enhances antimigration activity. | nih.gov |
| Pyridine N | 1 | Hydrogen bond acceptor; metal coordination. | nih.gov |
Exploration of Functional Group Modifications to Optimize Activity Profiles
Systematic modification of the 6-amino-4-bromonicotinic acid scaffold is key to optimizing its biological activity. SAR studies explore how these changes affect potency and selectivity.
Carboxylic Acid Modifications: Converting the carboxylic acid to various amides or esters can drastically alter a compound's properties. For example, introducing a methoxybenzylamide can significantly change potency on nicotinic receptors. nih.gov Replacing it with a more hydrophilic group like a pyrazole (B372694), however, can lead to a loss of activity, suggesting a need for a balance of hydrophilicity and hydrophobicity. nih.gov
Modifications at the 4-Position: Replacing the bromo group with different substituents can probe the steric and electronic requirements of the target's binding pocket. For example, in sulfonylpiperazine analogs, substituting a phenyl ring with fluorine at the ortho-position significantly affects selectivity for nicotinic receptor subtypes. nih.gov
Amino Group Modifications: While often crucial for binding, the 6-amino group can be subtly modified. For instance, converting it to a secondary or tertiary amine, or acylating it, would alter its hydrogen bonding capability and basicity, which could fine-tune its interaction with the target protein.
Table 2: SAR Insights from Functional Group Modifications on Related Scaffolds
| Modification Site | Functional Group Change | Observed Effect on Activity | Reference |
|---|---|---|---|
| Carboxylic Acid | Conversion to pyrazole amide | Drastic reduction in potency on nicotinic receptors. | nih.gov |
| Phenyl Ring | Addition of ortho-fluoro substituent | Increased selectivity for Hα4β2 vs. Hα3β4 nAChRs. | nih.gov |
| Phenyl Ring | Addition of para-methoxy substituent | Decreased potency on Hα4β2 nAChRs. | nih.gov |
Through iterative cycles of design, synthesis, and biological testing, these SAR studies guide the development of potent and selective drug candidates derived from the 6-amino-4-bromonicotinic acid scaffold.
Development of Precursors for Potential Therapeutic Agents
The unique arrangement of the amino, bromo, and carboxylic acid functionalities on the nicotinic acid core of 6-Amino-4-bromonicotinic acid makes it a versatile template for combinatorial chemistry and targeted drug design. Researchers can strategically modify these groups to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
The fundamental structure of 6-Amino-4-bromonicotinic acid, being an amino acid derivative, provides a basis for its exploration in the development of novel antimicrobial agents. Structures based on amino acid scaffolds are of significant interest as they can mimic intermediates in microbial biosynthetic pathways, potentially acting as inhibitors of essential enzymes. nih.govresearchgate.net The amino acid skeleton is crucial for the antimicrobial activity in many such compounds. nih.govnih.gov
Modification of the amino and carboxylic acid groups of 6-Amino-4-bromonicotinic acid can lead to a diverse library of compounds for screening. For instance, the amino group can be acylated or incorporated into peptides, while the carboxylic acid can be converted to esters or amides. These modifications can influence the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets. A strategy in developing antimicrobial peptides involves the substitution of certain amino acids to enhance cell selectivity and efficacy against resistant strains. mdpi.com
Table 1: Potential Modifications of 6-Amino-4-bromonicotinic Acid for Antimicrobial Activity
| Modification Site | Type of Modification | Potential Impact |
| 6-Amino Group | Acylation, Sulfonylation | Altered membrane permeability and target interaction |
| 4-Bromo Group | Suzuki or Stille coupling | Introduction of diverse substituents to probe binding pockets |
| 3-Carboxylic Acid | Esterification, Amidation | Enhanced cell penetration and modified solubility |
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. nih.gov For example, analogs of 6-bromohypaphorine, which share a substituted heterocyclic core, have shown anti-inflammatory and analgesic effects. nih.govmdpi.com This suggests that the 6-Amino-4-bromonicotinic acid scaffold could be a valuable starting point for developing new anti-inflammatory agents.
The mechanism of action for some anti-inflammatory compounds involves the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com By designing derivatives of 6-Amino-4-bromonicotinic acid, it may be possible to create molecules that selectively inhibit key enzymes or receptors in these inflammatory cascades.
Nitrogen-containing heterocyclic compounds are a cornerstone of many anticancer drugs. The pyridine ring of 6-Amino-4-bromonicotinic acid can serve as a bioisostere for other aromatic systems found in established anticancer agents. The bromine atom at the 4-position provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.
Research into organotin(IV) derivatives has shown that complexes with amino acid and carboxylic acid ligands can exhibit significant anticancer activity. researchgate.net This suggests a potential avenue for developing metal-based anticancer agents using 6-Amino-4-bromonicotinic acid as a ligand. Furthermore, boronic acid derivatives of phenolic compounds have demonstrated enhanced uptake in cancerous cells, indicating another possible modification strategy for this scaffold. researchgate.net
Table 2: Potential Anticancer Agent Scaffolds from 6-Amino-4-bromonicotinic Acid
| Derivative Type | Rationale | Potential Targets |
| Substituted Amides | Mimicry of known kinase inhibitors | Tyrosine kinases, Serine/threonine kinases |
| Metal Complexes | Interaction with DNA and cellular proteins | DNA, Mitochondria |
| Boronic Acid Analogs | Enhanced cellular uptake in cancer cells | Various intracellular targets |
Derivatives of nicotinic acid have shown promise in the development of cardiovascular drugs. A patent for 5-bromonicotinic acid derivatives highlights their potential antiarrhythmic activity. google.com This suggests that the structurally related 6-Amino-4-bromonicotinic acid could also serve as a scaffold for novel antiarrhythmic agents. The Vaughan-Williams classification of antiarrhythmic drugs is based on their mechanism of action, primarily their effects on ion channels in cardiac cells. nih.govdntb.gov.ua
By modifying the functional groups on the 6-Amino-4-bromonicotinic acid core, it may be possible to develop compounds that selectively target sodium, potassium, or calcium channels, which are key players in cardiac action potential. nih.gov For instance, the synthesis of various aminoquinoline derivatives has been explored for their antiarrhythmic and local anesthetic properties. nih.gov
Strategies for Modulating Pharmacological Properties through Chemical Modification (e.g., lipophilicity control)
A key aspect of drug design is the optimization of a molecule's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity is a critical parameter that influences these properties. The 6-Amino-4-bromonicotinic acid scaffold offers several handles for modulating lipophilicity.
The carboxylic acid group is a primary site for modification. Conversion to esters or amides can significantly increase lipophilicity, which may enhance membrane permeability and oral absorption. nih.gov The choice of the ester or amide substituent allows for fine-tuning of this property. For example, introducing longer alkyl chains or aromatic groups will generally increase lipophilicity, while incorporating polar functional groups will decrease it. mdpi.com
The amino group at the 6-position can also be modified to control lipophilicity. Acylation or alkylation of the amino group can alter its basicity and hydrogen bonding capacity, thereby influencing its interaction with biological membranes and metabolizing enzymes. These modifications can be crucial for optimizing both the efficacy and safety profile of a potential drug candidate. nih.gov
Advanced Analytical Methodologies for 6 Amino 4 Bromonicotinic Acid Characterization in Research
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 6-Amino-4-bromonicotinic acid and for its quantitative determination in various matrices. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like 6-Amino-4-bromonicotinic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with pH modifiers such as formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form. The purity of a 6-Amino-4-bromonicotinic acid sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the compound exhibits maximum absorbance. A pure sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities.
Quantitative analysis by HPLC relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of 6-Amino-4-bromonicotinic acid in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.
To enhance the sensitivity and selectivity of detection, especially at low concentrations, derivatization of the amino group with a chromophoric or fluorophoric reagent can be performed prior to HPLC analysis. who.int A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the primary amino group of 6-Amino-4-bromonicotinic acid to form a highly fluorescent derivative that can be detected with high sensitivity. mdpi.comnih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of 6-Amino-4-bromonicotinic Acid
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of amino acids like 6-Amino-4-bromonicotinic acid, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the non-volatile amino acid into a volatile and thermally stable derivative. sigmaaldrich.comnist.gov
The derivatization process typically involves the chemical modification of the polar functional groups, namely the amino and carboxylic acid groups. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com Another approach is alkylation, for example, using methyl chloroformate (MCF) to derivatize both the amino and carboxylic acid groups. springernature.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized 6-Amino-4-bromonicotinic acid, allowing for its unequivocal identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester/ether |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ester/ether |
| Methyl Chloroformate (MCF) | Amino, Carboxyl | Methoxycarbonyl ester/amide |
Capillary Electrophoresis for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like amino acids. Separation in CE is based on the differential migration of analytes in an electric field. The technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
For the analysis of 6-Amino-4-bromonicotinic acid, Capillary Zone Electrophoresis (CZE) is the most common mode. In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) solution. A voltage is applied across the capillary, causing the analytes to migrate according to their charge-to-size ratio. Since 6-Amino-4-bromonicotinic acid is an amphoteric molecule, its charge will depend on the pH of the BGE. At a low pH, the amino group will be protonated, resulting in a net positive charge, while at a high pH, the carboxylic acid group will be deprotonated, leading to a net negative charge.
Detection in CE can be achieved through various methods. creative-proteomics.com Direct UV detection is possible due to the aromatic nature of the nicotinic acid ring. creative-proteomics.com However, for enhanced sensitivity, derivatization with a fluorescent tag, such as fluorescamine (B152294) or naphthalene-2,3-dicarboxaldehyde (NDA), followed by Laser-Induced Fluorescence (LIF) detection is often employed. nih.gov Coupling CE with a mass spectrometer (CE-MS) provides both separation and structural information, offering high selectivity and sensitivity for the identification and quantification of the compound. springernature.com
Table 3: Comparison of Detection Methods in Capillary Electrophoresis for Amino Acid Analysis
| Detection Method | Principle | Sensitivity | Derivatization Required |
| UV-Visible Absorbance | Measurement of light absorption by the analyte. | Moderate | Not always, but can enhance |
| Laser-Induced Fluorescence (LIF) | Excitation of a fluorescent derivative with a laser and detection of emitted light. | High to Very High | Yes |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio of ionized analytes. | Very High | No, but can improve ionization |
| Electrochemical Detection (EC) | Measurement of the current generated by the oxidation or reduction of the analyte. | High | No |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then used to determine the empirical formula of the compound. For a newly synthesized compound like 6-Amino-4-bromonicotinic acid, elemental analysis is a critical step in confirming its chemical formula, C₆H₅BrN₂O₂.
The analysis is typically performed using an automated elemental analyzer. A small, accurately weighed amount of the sample is combusted in a furnace at high temperatures in the presence of oxygen. This process converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The bromine content can be determined by subsequent titration or other methods after combustion. The amounts of these combustion products are then measured, and from these values, the percentage of each element in the original sample is calculated.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula.
Table 4: Theoretical vs. Expected Elemental Analysis Data for 6-Amino-4-bromonicotinic Acid (C₆H₅BrN₂O₂) (Molecular Weight: 217.02 g/mol )
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
| Carbon (C) | 33.20 | 32.90 - 33.50 |
| Hydrogen (H) | 2.32 | 2.12 - 2.52 |
| Bromine (Br) | 36.82 | 36.52 - 37.12 |
| Nitrogen (N) | 12.91 | 12.61 - 13.21 |
| Oxygen (O) | 14.74 | 14.44 - 15.04 |
Future Perspectives and Emerging Research Avenues for 6 Amino 4 Bromonicotinic Acid
Exploration of Asymmetric Synthesis and Chiral Derivatives
The biological activity of molecules is often intrinsically linked to their stereochemistry. mdpi.com Consequently, a significant future direction for 6-amino-4-bromonicotinic acid research lies in the exploration of asymmetric synthesis to produce enantiomerically pure derivatives. While direct asymmetric synthesis of this specific compound is not yet widely reported, established methodologies for other chiral molecules, particularly amino acid derivatives, offer a clear roadmap. mdpi.comrsc.orgscispace.com
Future research will likely focus on:
Chiral Catalysis: The development of catalytic systems using chiral metal complexes or organocatalysts to introduce stereocenters into derivatives of 6-amino-4-bromonicotinic acid. mdpi.comresearchgate.net This could involve asymmetric reactions at the carboxylic acid group or on substituents introduced at the amino or bromo positions.
Resolution of Racemates: Efficiently separating racemic mixtures of derivatives through techniques like chiral chromatography or diastereomeric salt formation will be crucial.
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to synthesize chiral derivatives, ensuring a specific stereochemical outcome. nih.gov
The synthesis of chiral derivatives is paramount, as different enantiomers can exhibit vastly different biological effects, with one being therapeutic while the other might be inactive or even detrimental. mdpi.comnih.gov
Table 1: Methodologies for Asymmetric Synthesis Applicable to 6-Amino-4-bromonicotinic Acid Derivatives
| Methodology | Description | Potential Application |
| Organocatalysis | The use of small, metal-free organic molecules to catalyze asymmetric reactions. rsc.org | Enantioselective functionalization of side chains attached to the pyridine (B92270) ring. |
| Metal-Catalyzed Asymmetric Reactions | Employment of chiral ligands complexed to transition metals to induce stereoselectivity. researchgate.net | Asymmetric hydrogenation or C-C bond formation on derivatives. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Kinetic resolution of racemic esters or amides derived from the carboxylic acid group. |
Integration into Computational Drug Discovery Pipelines
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.gov 6-Amino-4-bromonicotinic acid is an ideal candidate for integration into these computational pipelines due to its drug-like structural features.
Future computational studies are expected to involve:
Virtual Screening: Using the structure of 6-amino-4-bromonicotini c acid as a query, large virtual libraries of compounds can be screened to identify molecules with similar properties or potential binding affinities to specific biological targets.
Molecular Docking: Simulating the interaction of 6-amino-4-bromonicotinic acid and its virtual derivatives with the three-dimensional structures of proteins and enzymes to predict binding modes and affinities. mdpi.com This can help prioritize which derivatives to synthesize for biological testing.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of derivatives with their biological activity. This can guide the design of new derivatives with improved potency and selectivity.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process. frontiersin.org
These computational approaches can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. nih.gov
Development of Advanced Catalytic Systems for Derivatization
The functional groups on 6-amino-4-bromonicotinic acid provide reactive handles for a wide range of chemical transformations. The development of advanced catalytic systems is crucial for efficiently creating diverse libraries of derivatives for screening.
Key areas for future research include:
Palladium-Catalyzed Cross-Coupling: The bromine atom is a prime site for palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a vast array of aryl, alkyl, and amino groups, creating significant molecular diversity. nih.gov
C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring represents a highly atom-economical approach to derivatization. Developing regioselective catalytic systems for this purpose will be a major focus.
Directed Metallation: Using the existing functional groups to direct metallation to specific positions on the ring, followed by reaction with various electrophiles, offers a powerful strategy for controlled synthesis. researchgate.net
These advanced catalytic methods will enable chemists to rapidly and efficiently generate novel molecules with tailored properties.
Table 2: Potential Catalytic Derivatization Reactions
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential New Moiety |
| Suzuki Coupling | Aryl boronic acid / Pd catalyst | Bromine | Aryl group |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Bromine | Substituted amino group |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Bromine | Alkyne group |
| Acylation | Acyl chloride / Base | Amino group | Amide group |
Investigation of Sustainable Synthetic Routes
With increasing emphasis on green chemistry, the development of sustainable synthetic routes for 6-amino-4-bromonicotinic acid and its derivatives is an important future goal. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Emerging research avenues include:
Biocatalysis: Employing enzymes or whole-cell systems to perform specific synthetic steps. Biocatalysis often occurs in water under mild conditions, offering a green alternative to traditional organic synthesis.
Flow Chemistry: Conducting reactions in continuous flow reactors can improve safety, efficiency, and scalability while reducing solvent usage and waste generation.
Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. The integration of green solvent systems has been shown to reduce waste in the synthesis of related compounds. globalgrowthinsights.com
Renewable Feedstocks: Investigating the synthesis of the core nicotinic acid scaffold from renewable biomass sources instead of petroleum-based starting materials, which is a broader goal for the production of many amino acids and their derivatives. nih.gov
Adopting these sustainable practices will not only reduce the environmental impact but can also lead to more efficient and cost-effective manufacturing processes. nih.gov
Application in Chemical Biology as Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The structure of 6-amino-4-bromonicotinic acid makes it an attractive starting point for the design of novel chemical probes. chemicalprobes.org
Future work in this area could focus on:
Fragment-Based Discovery: Using the core scaffold as a "fragment" in screening campaigns to identify starting points for the development of inhibitors for enzymes or protein-protein interactions. A similar 6-amino template has been successfully used to develop a chemical probe for bromodomains. nih.gov
Tagged Derivatives: The bromine atom serves as a convenient handle for introducing tags via catalytic reactions. This allows for the attachment of fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for target identification.
Activity-Based Probes: Designing derivatives that can covalently bind to the active site of specific enzymes, allowing for their detection and characterization in complex biological samples.
By developing 6-amino-4-bromonicotinic acid-based probes, researchers can gain valuable insights into cellular processes and disease mechanisms, potentially identifying new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
